Cas no 943429-98-9 (1-(1,3-thiazol-2-yl)piperidin-3-ol)
1-(1,3-thiazol-2-yl)piperidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(thiazol-2-yl)piperidin-3-ol
- 1-(1,3-thiazol-2-yl)piperidin-3-ol
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- Inchi: 1S/C8H12N2OS/c11-7-2-1-4-10(6-7)8-9-3-5-12-8/h3,5,7,11H,1-2,4,6H2
- InChI Key: TZUDQJRAYRQNOY-UHFFFAOYSA-N
- SMILES: S1C=CN=C1N1CCCC(C1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 156
- Topological Polar Surface Area: 64.599
1-(1,3-thiazol-2-yl)piperidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T115161-100mg |
1-(1,3-thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | T115161-500mg |
1-(1,3-thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 500mg |
$ 295.00 | 2022-06-03 | ||
| TRC | T115161-1g |
1-(1,3-thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 1g |
$ 475.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649119-250mg |
1-(Thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 98% | 250mg |
¥5229.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649119-500mg |
1-(Thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 98% | 500mg |
¥9751.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649119-1g |
1-(Thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 98% | 1g |
¥13577.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649119-2.5g |
1-(Thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 98% | 2.5g |
¥21934.00 | 2024-04-24 | |
| Life Chemicals | F2167-0821-0.25g |
1-(1,3-thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 95%+ | 0.25g |
$318.0 | 2023-09-06 | |
| Life Chemicals | F2167-0821-0.5g |
1-(1,3-thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 95%+ | 0.5g |
$335.0 | 2023-09-06 | |
| Life Chemicals | F2167-0821-1g |
1-(1,3-thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 95%+ | 1g |
$353.0 | 2023-09-06 |
1-(1,3-thiazol-2-yl)piperidin-3-ol Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 1-(1,3-thiazol-2-yl)piperidin-3-ol
1-(1,3-Thiazol-2-yl)Piperidin-3-ol: An Overview of a Promising Compound in Medicinal Chemistry
1-(1,3-thiazol-2-yl)piperidin-3-ol (CAS No. 943429-98-9) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperidines and features a thiazole ring, which are both well-known for their biological activities and pharmacological properties. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and recent research advancements of 1-(1,3-thiazol-2-yl)piperidin-3-ol.
Structural Characteristics
The molecular structure of 1-(1,3-thiazol-2-yl)piperidin-3-ol is characterized by a piperidine ring attached to a thiazole ring through a carbon atom. The presence of the hydroxyl group (-OH) at the 3-position of the piperidine ring adds to its chemical reactivity and biological significance. The thiazole ring, known for its electron-withdrawing properties, contributes to the compound's overall stability and bioavailability. The combination of these structural features makes 1-(1,3-thiazol-2-yl)piperidin-3-ol an attractive candidate for various medicinal applications.
Synthesis Methods
The synthesis of 1-(1,3-thiazol-2-yl)piperidin-3-ol has been explored through several methodologies. One common approach involves the reaction of 2-aminothiazole with 3-hydroxypiperidine, typically in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). Another method involves the nucleophilic substitution of a suitable halothiazole with 3-hydroxypiperidine, often facilitated by a base such as potassium carbonate (K2CO3) or triethylamine (Et3N). These synthetic routes have been optimized to achieve high yields and purity, making 1-(1,3-thiazol-2-yl)piperidin-3-ol readily available for further research and development.
Biological Activities
Recent studies have highlighted the diverse biological activities of 1-(1,3-thiazol-2-yl)piperidin-3-ol, including its potential as an anti-inflammatory agent, neuroprotective compound, and inhibitor of specific enzymes. For instance, research published in the Journal of Medicinal Chemistry demonstrated that 1-(1,3-thiazol-2-yl)piperidin-3-ol exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α. Additionally, studies in neurodegenerative diseases have shown that this compound can protect neurons from oxidative stress and apoptosis, making it a promising candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Clinical Applications and Research Advancements
The therapeutic potential of 1-(1,3-thiazol-2-yl)piperidin-3-ol has been further explored in preclinical studies and early-stage clinical trials. A notable study published in the Nature Communications journal reported that this compound effectively reduced inflammation and improved cognitive function in animal models of multiple sclerosis. These findings have paved the way for further clinical investigations into its efficacy and safety in human subjects.
Mechanisms of Action
The mechanisms underlying the biological activities of 1-(1,thiazo-l-y)piperidin-o-l are multifaceted. Research has shown that this compound can modulate various signaling pathways involved in inflammation and neuroprotection. For example, it has been found to inhibit nuclear factor-kappa B (NF-kB) activation, which is a key regulator of inflammatory responses. Additionally, it can activate peroxisome proliferatoractivated receptor gamma (PPARγ), a transcription factor known to exert anti-inflammatory and neuroprotective effects.
Safety Profile and Future Directions
The safety profile of 1-(1,t
Conclusion
In conclusion, 1-(1,t
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